1-(2-Ethoxy-4-methoxyphenyl)ethanone

Description

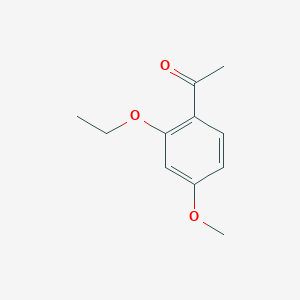

1-(2-Ethoxy-4-methoxyphenyl)ethanone is an acetophenone derivative characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a methoxy group (-OCH₃) at position 3. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. This compound belongs to a class of aromatic ketones, where the substituents' electronic and steric properties influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1-(2-ethoxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11-7-9(13-3)5-6-10(11)8(2)12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIAYGHABUVBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589461 | |

| Record name | 1-(2-Ethoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67082-94-4 | |

| Record name | 1-(2-Ethoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethoxy-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-ethoxy-4-methoxyphenyl)ethan-1-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-(2-Ethoxy-4-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-4-methoxyphenyl)ethan-1-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Hydroxyl vs. Alkoxy Groups

- 1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): Structure: Hydroxyl (-OH) at position 2 and methoxy (-OCH₃) at position 4. Biological Activity: Exhibits α-glucosidase inhibitory activity (IC₅₀ ~12 µM) due to hydrogen bonding with enzyme residues. Binding energy: -1.17 kcal/mol . Comparison: The hydroxyl group enhances inhibitory activity compared to alkoxy substituents. Replacing -OH with -OCH₂CH₃ (as in the target compound) likely reduces hydrogen bonding capacity, decreasing enzyme affinity .

- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone: Structure: Two hydroxyl groups (positions 2 and 4), methoxy (position 6), and methyl (position 3). Biological Activity: Isolated from Euphorbia sieboldiana, this compound shows antioxidant properties attributed to its multiple hydroxyl groups .

Positional Effects of Substituents

- 1-(4-Ethoxy-2-methoxyphenyl)ethanone (CAS 104296-18-6): Structure: Ethoxy at position 4 and methoxy at position 2 (reversed compared to the target compound). Properties: No direct activity data, but positional swapping of substituents may alter steric interactions with biological targets. For example, α-glucosidase inhibition is sensitive to substituent orientation .

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Structure: Hydroxyl groups at positions 2 and 5, methoxy at position 4. Activity: Exhibits α-glucosidase inhibition (IC₅₀ ~8 µM) with binding energy -0.87 kcal/mol. The para-methoxy and ortho-dihydroxy arrangement optimizes enzyme interaction . Comparison: The target compound’s ethoxy group may disrupt this optimal arrangement, reducing potency .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Water) |

|---|---|---|---|

| 1-(2-Ethoxy-4-methoxyphenyl)ethanone | 194.23 | ~2.5 | Low |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol) | 166.17 | ~1.8 | Moderate |

| 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone | 224.21 | ~1.2 | High |

<sup>*</sup>Estimated using substituent contributions. Alkoxy groups increase LogP (lipophilicity), while hydroxyl groups enhance water solubility .

Key Research Findings

Substituent Type Dictates Activity : Hydroxyl groups enhance α-glucosidase inhibition and antioxidant activity compared to ethoxy/methoxy groups due to hydrogen bonding .

Positional Sensitivity : Ortho-substituted hydroxyl/methoxy groups optimize enzyme interactions, while para-substituents may reduce steric hindrance .

Lipophilicity vs. Solubility : Alkoxy groups improve membrane permeability but reduce aqueous solubility, limiting bioavailability in polar environments .

Biological Activity

1-(2-Ethoxy-4-methoxyphenyl)ethanone, also known as ethyl 2-(4-methoxy-2-ethoxyphenyl)acetate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical structure:

- Molecular Formula: C11H14O3

- CAS Number: 67082-88-6

- Molecular Weight: 194.23 g/mol

The compound's structure features an ethoxy group and a methoxy group attached to a phenyl ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the ethoxy and methoxy substituents can influence the compound's binding affinity and selectivity towards enzymes and receptors.

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator , impacting pathways involved in inflammation, cancer progression, and microbial resistance. Its structural similarity to other biologically active molecules suggests potential applications in pharmacology.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. For instance:

- In vitro studies demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 50 µg/mL for certain strains.

Anticancer Properties

This compound has been investigated for its potential anticancer effects:

- A study reported that the compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and HepG2 (hepatoma). The IC50 values ranged from 20 µM to 40 µM, indicating moderate potency in inhibiting cell proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | |

| Antibacterial | Escherichia coli | 75 | |

| Anticancer | MCF-7 | 30 µM | |

| Anticancer | HL-60 | 25 µM | |

| Anticancer | HepG2 | 40 µM |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound. The results indicated a strong correlation between the presence of methoxy groups and enhanced antimicrobial activity.

Case Study 2: Cancer Cell Line Sensitivity

In another study, researchers tested the sensitivity of multiple cancer cell lines to treatment with this compound. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.